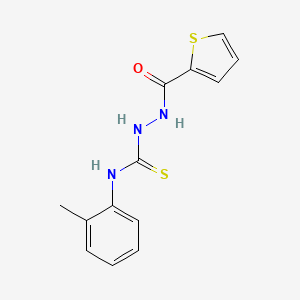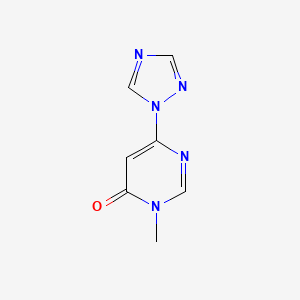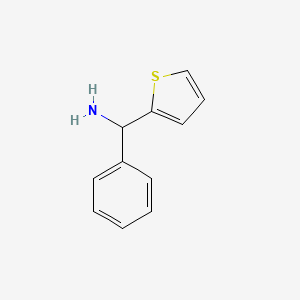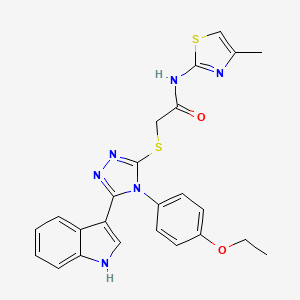
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one, also known as CR8, is a small molecule inhibitor that has been developed for use in scientific research. This compound has been shown to have potential therapeutic applications in the treatment of cancer and other diseases. In
Mécanisme D'action
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one inhibits the activity of CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and disrupts the cell cycle, ultimately leading to cell death. In addition, this compound has been shown to inhibit the activity of other kinases, including glycogen synthase kinase-3 (GSK-3) and casein kinase-1 (CK1).
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, this compound has been extensively studied and its mechanism of action is well understood. However, one limitation of using this compound is that it has relatively low potency compared to other CDK inhibitors.
Orientations Futures
There are a number of future directions for research on 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one. One area of focus is the development of more potent CDK inhibitors based on the structure of this compound. In addition, the potential therapeutic applications of this compound in the treatment of cancer and other diseases continue to be explored. Finally, the anti-inflammatory properties of this compound may also be investigated further for their potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one involves the reaction of 4-isoquinolin-5-ylsulfonyl chloride with 2-chloro-1-(1H-1,4-diazepin-1-yl)propan-1-one in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and has been investigated as a potential treatment for cancer. In addition, this compound has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
2-chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-13(18)17(22)20-8-3-9-21(11-10-20)25(23,24)16-5-2-4-14-12-19-7-6-15(14)16/h2,4-7,12-13H,3,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRMZVSABGSNIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(4-(methylthio)phenyl)methanone](/img/structure/B2417487.png)
![3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2417488.png)

![N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2417490.png)


![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2417496.png)



![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2417501.png)

